molecular formula C11H22O B1265601 4-Pentylcyclohexanol CAS No. 54410-90-1

4-Pentylcyclohexanol

Cat. No. B1265601
CAS RN: 54410-90-1
M. Wt: 170.29 g/mol
InChI Key: VHWGPISIUNUREA-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanol is a chemical compound with the CAS Number: 54410-90-1 . It has a molecular weight of 170.3 and is a clear liquid that ranges in color from colorless to very pale yellow .


Molecular Structure Analysis

The molecular structure of 4-Pentylcyclohexanol consists of a cyclohexanol group with a pentyl group attached . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

4-Pentylcyclohexanol is a clear liquid with a color that ranges from colorless to very pale yellow . It has a molecular weight of 170.3 and is stored in a refrigerator .

Scientific Research Applications

4-Pentylcyclohexanol is a chemical compound with the CAS Number: 54410-90-1 . It’s a clear liquid that ranges in color from colorless to very pale yellow . This compound is typically stored in a refrigerator and has a molecular weight of 170.3 .

    Chemical Properties

    4-Pentylcyclohexanol is a clear liquid that ranges in color from colorless to very pale yellow . It’s typically stored in a refrigerator and has a molecular weight of 170.3 .

    Potential Applications

    One potential application of compounds like 4-Pentylcyclohexanol could be in the synthesis of natural products. For example, (4+3) cycloadditions have been widely applied in synthesis, including formal (4+3) cycloadditions, in the synthesis of natural products . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition could potentially be used .

    Similar Compounds

    While the specific applications of 4-Pentylcyclohexanol aren’t detailed, cyclohexanol, which is structurally similar, is often used in the production of certain types of nylon and as a solvent in some industrial applications .

Safety And Hazards

The safety data sheet for 4-Pentylcyclohexanol indicates that it does not pose significant hazards . It is recommended to handle it in a well-ventilated area and avoid breathing in its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-pentylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGPISIUNUREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202812
Record name Cyclohexanol, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylcyclohexanol

CAS RN

54410-90-1
Record name 4-Pentylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54410-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54410-90-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Methyl-butyl)-4'-biphenylcarboxylic acid in racemic form as a raw material was prepared according to a method described in the above Japanese patent No. 908,101 (Japanese patent publication No. Sho 52-41,256/1977). This product had a melting point of 223° C. and when melted, formed a smectic liquid crystal. Further 4-n-pentylcyclohexanol was synthesized by the catalytic hydrogenation of p-n-pentylphenol, and a mixture of 65% of trans-form substance with 35% of cis-form substance obtained by subjecting the above product to fractional distillation was employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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4-Pentylcyclohexanol

Citations

For This Compound
7
Citations
J Pecyna, RP Denicola, HM Gray, B Ringstrand… - Liquid …, 2014 - Taylor & Francis
… The crude acid chloride, excess trans-4-pentylcyclohexanol [Citation25] (~1 mmol), and dry pyridine (0.1 mL) were added as solvent. The mixture was heated for 3 days at 90C, …
Number of citations: 13 www.tandfonline.com
M Uchiyama - Journal of Organometallic Chemistry, 2013 - vanderbilt.edu
… Thus, carboxylic acids were converted to acid chlorides with (COCl)2 and treated with appropriate phenol 7 or trans-4-pentylcyclohexanol [12] (8) to give desired esters as the [NEt4]þ …
Number of citations: 2 www.vanderbilt.edu
M Kanno, Y Bando, T Shirahata, J Inoue… - Journal of Materials …, 2009 - pubs.rsc.org
… Under an inert atmosphere, 40 mL nitric acid (70%) was heated to 110 C, and 0.12 g ammonium vanadate (V) (1 mmol) and a small portion of 0.17 g 4-pentylcyclohexanol …
Number of citations: 41 pubs.rsc.org
D Wan, X Gu, J Li, M Hu, Z Che, Q Guo, L Mo, J Li… - Liquid …, 2021 - Taylor & Francis
Isothiocyanate liquid crystals containing cyclohexene core unit were designed and synthesised through a practical synthetic route. The structures of the designed mesogens and …
Number of citations: 4 www.tandfonline.com
SM Kelly, R Buchecker - Helvetica chimica acta, 1988 - Wiley Online Library
About forty novel phenyl benzoates also incorporating a trans‐1,4‐disubstituted cyclohexane ring and a chiral centre have been prepared. The dependence of the liquid‐crystal …
Number of citations: 24 onlinelibrary.wiley.com
A Jankowiak, J Kanazawa, P Kaszynski… - Journal of …, 2013 - Elsevier
… Thus, carboxylic acids were converted to acid chlorides with (COCl) 2 and treated with appropriate phenol 7 or trans-4-pentylcyclohexanol [12] (8) to give desired esters as the [NEt 4 ] + …
Number of citations: 21 www.sciencedirect.com
C Tschierske, H Zaschke - Journal für Praktische Chemie, 1988 - Wiley Online Library
… Die Veresterung dieser Saure 6 k mit verechiedenen substituierten Phenolen und mit 4-Pentylcyclohexanol erfolgte entsprechend der von uns in [ 101 beschriebenen Methode mittels 1 …
Number of citations: 28 onlinelibrary.wiley.com

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